[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate
Description
Properties
IUPAC Name |
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3/c13-7-3-4-10(14)16-11(7)12(18)19-6-9(17)8-2-1-5-15-8/h1-5,15H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQXVONUWMOUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56316373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole derivative, followed by the introduction of the pyridine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyridine derivatives, including [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate, as anticancer agents. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that pyridine-based compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer therapies .
1.2 Neurological Disorders
Another significant application of this compound is in the treatment of neurological disorders. Compounds with a pyridine structure have been investigated for their effects on neurotransmission and neuroprotection. For example, derivatives of pyridine have shown promise as noncompetitive antagonists of AMPA receptors, which are implicated in conditions like epilepsy and neurodegenerative diseases . The specific compound discussed may contribute to similar therapeutic strategies.
Organic Synthesis Applications
2.1 Synthetic Intermediates
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate is also valuable as a synthetic intermediate in the preparation of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis. For instance, it can be utilized in the synthesis of other heterocyclic compounds that are important in pharmaceuticals and agrochemicals .
2.2 Reaction Mechanisms
The compound can participate in several reaction mechanisms, including nucleophilic substitutions and cycloadditions. Studies have explored its reactivity under different conditions to produce novel derivatives with enhanced biological activity or improved physical properties . This aspect is crucial for developing tailored compounds for specific applications.
Case Studies
Mechanism of Action
The mechanism of action of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichloropyridine-Based Esters
A closely related analog, 2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl 3,6-dichloropyridine-2-carboxylate , shares the dichloropyridine core but substitutes the pyrrole with a bicyclic benzoxazin group. Key differences include:
Fluoroquinolone Derivatives with Bulky Substituents
describes fluoroquinolone analogs (e.g., ciprofloxacin derivatives) esterified with bulky anthracene or phenanthrene groups. While structurally distinct from the target compound, these derivatives highlight the impact of substituent bulkiness on biological activity:
- Anthracene/Phenanthrene Substituents : Significantly reduce antibacterial efficacy against Gram-negative bacteria due to steric hindrance .
Dichlorophenyl Carbamoyl Esters
Another analog, [(2,4,5-trichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate (CAS: 1147345-67-2), replaces the pyrrole with a trichlorophenyl carbamoyl group . This substitution introduces strong electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions compared to the pyrrole variant.
Key Research Findings and Implications
- Electronic Effects : The dichloropyridine core acts as an electron-deficient scaffold, enhancing electrophilic reactivity. Pyrrole’s electron-rich nature may moderate this effect, influencing interactions with biological targets .
- Steric Considerations : Smaller substituents like pyrrole may improve pharmacokinetic profiles compared to bulkier analogs (e.g., benzoxazin or anthracene derivatives) .
- Synthetic Utility : Such esters are likely intermediates in synthesizing bioactive molecules, leveraging dichloropyridine’s stability and substituent tunability .
Biological Activity
The compound [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate is a derivative of pyridine and pyrrole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action based on available literature.
- Molecular Formula : C12H10Cl2N2O3
- Molecular Weight : 292.12 g/mol
- CAS Number : Not specified in the sources.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of compounds similar to [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate. For instance, derivatives with similar structural motifs have exhibited significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against A549 Cells
A549 cells, a model for human lung adenocarcinoma, were treated with various derivatives to evaluate their cytotoxic effects. The results indicated that certain compounds significantly reduced cell viability:
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| Control (Cisplatin) | 30 | 5 |
| Compound A (similar structure) | 66 | 20 |
| Compound B (with dichloro groups) | 21.2 | 10 |
These findings suggest that the incorporation of halogen substituents enhances the anticancer activity of pyridine derivatives .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated, particularly against multidrug-resistant pathogens. The structure-dependent activity was evaluated using various strains.
Antimicrobial Efficacy Against Gram-positive Bacteria
In a study assessing the antimicrobial activity of similar pyrrole derivatives, the following results were observed:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | < 16 |
| Enterococcus faecalis | < 32 |
| Clostridium difficile | > 128 |
These results indicate that certain modifications in the chemical structure can significantly enhance antimicrobial activity against clinically relevant pathogens .
The mechanism by which [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate exerts its biological effects likely involves interaction with specific cellular targets. For example, docking studies suggest strong interactions with enzymes such as hMAO-A (human monoamine oxidase A), which plays a critical role in cancer progression and microbial resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate, and how can intermediates be characterized?
- Methodology :
- Esterification : Use a coupling agent (e.g., DCC or EDC) to react 3,6-dichloropyridine-2-carboxylic acid with [2-oxo-2-(1H-pyrrol-2-yl)ethyl] alcohol under anhydrous conditions. Monitor progress via TLC and purify via column chromatography .
- Intermediate Characterization : Confirm intermediates (e.g., acid or alcohol precursors) using / NMR and FTIR. For example, the pyrrole moiety’s NH stretch (~3400 cm) and ester carbonyl (~1700 cm) should be visible .
Q. How can the purity and stability of this compound be validated under laboratory storage conditions?
- Methodology :
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times against synthetic standards .
- Stability Testing : Store aliquots at -20°C, 4°C, and room temperature. Perform periodic LC-MS to detect degradation products (e.g., hydrolyzed ester or oxidized pyrrole) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm stereochemistry and bond angles, as demonstrated for similar pyrrolo-pyridine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H] ion for CHClNO) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts like hydrolyzed esters or pyrrole-ring modifications?
- Methodology :
- Reaction Parameter Screening : Test solvents (DMF vs. THF), catalysts (e.g., DMAP), and temperatures. For example, lower temperatures (0–5°C) may reduce ester hydrolysis .
- Byproduct Analysis : Use -NMR (if fluorine-tagged reagents) or tandem MS to identify side products. Adjust protecting groups (e.g., Boc for pyrrole NH) if necessary .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts inconsistent with computational predictions)?
- Methodology :
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian or ORCA). Discrepancies may indicate conformational flexibility or solvent effects .
- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For instance, the pyrrole proton coupling patterns may overlap with pyridine signals, requiring advanced correlation .
Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?
- Methodology :
- Photodegradation Studies : Exclude UV light (control) vs. simulated sunlight (experimental) in aqueous buffers (pH 5–9). Quantify degradation via LC-MS and identify metabolites (e.g., dechlorinated products) .
- Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (EC). Correlate results with logP values to predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
